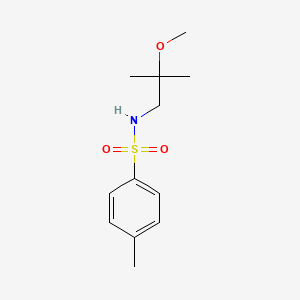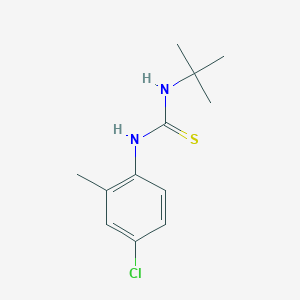
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as Chlorothalonil, is an organic compound that is widely used as a fungicide in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Chlorothalonil has been extensively studied for its chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.
作用機序
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail acts by inhibiting the activity of enzymes involved in the synthesis of melanin in fungi. Melanin is a pigment that protects fungal cells from environmental stress, such as UV radiation and oxidative damage. By inhibiting melanin synthesis, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail disrupts the normal growth and development of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been shown to have a number of biochemical and physiological effects on plants, animals, and humans. In plants, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause oxidative stress, leading to cell damage and death. In animals, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause liver and kidney damage, as well as reproductive and developmental toxicity. In humans, exposure to N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been linked to respiratory problems, skin irritation, and cancer.
実験室実験の利点と制限
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has several advantages as a fungicide in laboratory experiments. It is relatively inexpensive, widely available, and effective against a broad range of fungal pathogens. However, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail also has some limitations. It is toxic to some non-target organisms, including beneficial fungi and insects, and can accumulate in the environment, leading to long-term health and environmental risks.
将来の方向性
There are several future directions for research on N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new target enzymes and pathways for N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail, which could lead to the development of more effective fungicides with fewer side effects. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail on human health and the environment, particularly in areas where it is heavily used in agriculture.
合成法
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can be synthesized through the reaction of 4-chloro-2-methylaniline with carbon disulfide and tert-butylamine. The resulting intermediate product is then reacted with chlorine to form N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. The synthesis of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been widely used as a fungicide in agriculture to control a variety of plant diseases caused by fungi. It has been shown to be effective against a wide range of fungal pathogens, including Alternaria, Botrytis, and Fusarium species. N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is also used as a preservative in paints, adhesives, and other industrial products to prevent fungal growth. In addition, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been studied for its potential use in the treatment of certain types of cancer, such as leukemia and lymphoma.
特性
IUPAC Name |
1-tert-butyl-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8-7-9(13)5-6-10(8)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVGCUBVFZLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

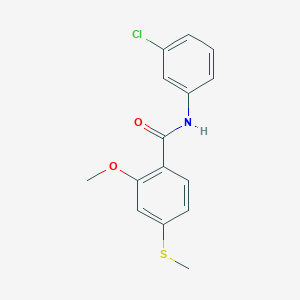
![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
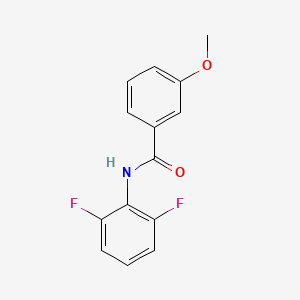
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
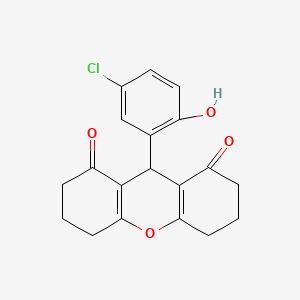
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
